molecular formula C34H24N2O3 B11549948 4,4'-oxybis[N-(naphthalen-2-yl)benzamide]

4,4'-oxybis[N-(naphthalen-2-yl)benzamide]

Cat. No.: B11549948
M. Wt: 508.6 g/mol
InChI Key: HEYROQOFIVLOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE is a complex organic compound characterized by the presence of naphthalene and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Naphthalen-2-ylamine: This is achieved through the reduction of 2-nitronaphthalene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation Reaction: Naphthalen-2-ylamine is then acylated with 4-chlorobenzoyl chloride in the presence of a base like pyridine to form N-(naphthalen-2-yl)-4-chlorobenzamide.

    Nucleophilic Substitution: The final step involves the reaction of N-(naphthalen-2-yl)-4-chlorobenzamide with 4-hydroxybenzoic acid in the presence of a base such as potassium carbonate to yield N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)benzamide
  • N-(cyano(naphthalen-1-yl)methyl)benzamide
  • 9,10-di(naphthalen-2-yl)anthracene derivatives

Uniqueness

N-(NAPHTHALEN-2-YL)-4-{4-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biological research.

Properties

Molecular Formula

C34H24N2O3

Molecular Weight

508.6 g/mol

IUPAC Name

N-naphthalen-2-yl-4-[4-(naphthalen-2-ylcarbamoyl)phenoxy]benzamide

InChI

InChI=1S/C34H24N2O3/c37-33(35-29-15-9-23-5-1-3-7-27(23)21-29)25-11-17-31(18-12-25)39-32-19-13-26(14-20-32)34(38)36-30-16-10-24-6-2-4-8-28(24)22-30/h1-22H,(H,35,37)(H,36,38)

InChI Key

HEYROQOFIVLOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.